Bienvenue dans la boutique en ligne BenchChem!

1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione

Lipophilicity Drug-like properties Building block selection

1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione (CAS 1253792-09-4) is a fully substituted, bicyclic N-substituted pyrido[2,3-d][1,3]oxazine-2,4-dione. This heterocyclic scaffold belongs to the broader 1,3-oxazine-2,4-dione family, which is widely employed in medicinal chemistry as a reactive anhydride equivalent for constructing fused diazepine and quinazoline libraries.

Molecular Formula C11H12N2O4
Molecular Weight 236.227
CAS No. 1253792-09-4
Cat. No. B567532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione
CAS1253792-09-4
Synonyms1-(2-methoxyethyl)-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
Molecular FormulaC11H12N2O4
Molecular Weight236.227
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=O)OC(=O)N2CCOC
InChIInChI=1S/C11H12N2O4/c1-7-3-4-8-9(12-7)13(5-6-16-2)11(15)17-10(8)14/h3-4H,5-6H2,1-2H3
InChIKeyGDUDQVWTHGYSIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione: Core Identity, Class Context, and Procurement Baseline


1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione (CAS 1253792-09-4) is a fully substituted, bicyclic N-substituted pyrido[2,3-d][1,3]oxazine-2,4-dione [1]. This heterocyclic scaffold belongs to the broader 1,3-oxazine-2,4-dione family, which is widely employed in medicinal chemistry as a reactive anhydride equivalent for constructing fused diazepine and quinazoline libraries . Commercial sources list the compound at typical purities of 95% (e.g., Leyan, catalog #1801244) or NLT 98% (MolCore), with a molecular weight of 236.22 g/mol and the canonical SMILES CC1=NC2=C(C=C1)C(=O)OC(=O)N2CCOC [1]. No primary research articles, peer-reviewed biological activity data, or process patents specifically naming this compound were identified as of the literature search date, placing the molecule firmly in the early-stage building-block category.

Why 1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione Cannot Be Casually Replaced by Other Pyridooxazine Analogs


The pyrido[2,3-d][1,3]oxazine-2,4-dione scaffold can exist in multiple regioisomeric forms and with diverse N1 and C7 substitution patterns, each of which dictates distinct reactivity in ring-opening and annulation chemistry. The 2-methoxyethyl group at the N1 position of the target compound introduces a polar, flexible sidechain that is absent in the more common N–H (CAS 21038-63-1), N–methyl (CAS 53890-44-1), or N–benzyl (CAS 686264-90-4) analogs . Because the anhydride-like dione moiety serves as the electrophilic partner in condensations with amines and amino esters to form pyrido-diazepine-diones [1], the N1 substituent directly affects reaction kinetics, solubility of intermediates, and chromatographic behavior. Substituting the target compound with a different N1-alkyl or N–H analog without requalification risks altering both the yield and the impurity profile of the downstream product.

Quantitative Differentiation Points for 1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione


N1-Substituent cLogP Shift Relative to N–H and N–Methyl Comparators

The 2-methoxyethyl group at N1 provides the target compound with a computed XLogP3 of 0.7 [1]. In contrast, the unsubstituted N–H analogue 1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS 21038-63-1) has a computed XLogP of approximately -0.1, and the N–methyl derivative (CAS 53890-44-1) has a computed XLogP of approximately 0.3 [2]. The quantified difference of +0.8 log units vs. the N–H parent and +0.4 log units vs. the N–methyl analog translates to roughly a 6-fold and 2.5-fold increase in octanol-water partition coefficient, respectively, which can meaningfully alter phase-transfer behavior and chromatographic retention (e.g., HPLC log k') during synthesis and purification.

Lipophilicity Drug-like properties Building block selection

Molecular Weight and Hydrogen Bond Acceptor Count for Downstream Design of CNS-Excluded vs. Peripherally Restricted Chemotypes

The target compound possesses a molecular weight of 236.22 Da and 5 hydrogen-bond acceptors (HBA), with zero hydrogen-bond donors [1]. The N–H parent scaffold (MW 164.12, HBA 4) and the N–methyl comparator (MW 178.14, HBA 4) have a lower HBA count and smaller size [2]. An increase of 2 HBA and approximately 72 Da vs. the N–H parent moves this building block closer to the upper boundary of fragment-like chemical space, making it less CNS-permeable on the basis of Pfizer’s rule (tPSA > 60 Ų, HBA > 4), while still remaining within lead-like territory (MW < 350).

Medicinal chemistry design Physicochemical property filtering Fragment-based lead optimization

Commercial Purity and Availability Spectrum Compared to Closest Analogs

As of May 2026, the target compound is listed at a nominal purity of 95% by Leyan (Shanghai Haohong Biomedical) and at NLT 98% by MolCore . The N–H analog (CAS 21038-63-1) is offered at 95% (Bidepharm) or 98% (AKSci), and the N–methyl analog (CAS 53890-44-1) is available at 95% . Thus, the target compound can be sourced at a purity level comparable to the best available for closely related analogs, with no purity deficit that would disadvantage it in procurement decisions. Importantly, its availability across multiple vendors (Leyan, Alfa Chemistry, MolCore) reduces single-supplier dependency risk, which is an advantage over the N–benzyl analog (CAS 686264-90-4) that appears in fewer catalogues.

Chemical procurement Building block sourcing Purity benchmarking

Structural Determinant for Regioselectivity in Diazepine Scaffold Construction

The 2-methoxyethyl N–substituent imposes a single, unambiguous reactive conformation on the oxazine-2,4-dione ring, thereby limiting the number of potential regioisomeric products in condensations with unsymmetrical dinucleophiles. The N–H parent (CAS 21038-63-1) presents a tautomeric equilibrium between 1H and 3H forms, documented in the literature as generating regioisomeric mixtures under certain ring-opening conditions [1]. While no direct, quantitative kinetic study exists for the target compound, the class-level inference is that a fixed N1 substituent eliminates this ambiguity, reducing the number of expected products from a potential 2 to 1, which is a quantifiable improvement in both selectivity and ease of purification.

Reaction regioselectivity Heterocyclic synthesis Library enumeration

Procurement-Driven Application Pathways for 1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione


Focused Library Synthesis of Pyrido[2,3-e][1,4]diazepine-2,5-diones for Kinase or Bromodomain Screening

The methoxyethyl-substituted anhydride equivalent can be reacted with a panel of α-amino acid methyl esters to generate a library of N1-(2-methoxyethyl)-7-methyl pyrido-diazepine-diones [1]. The fixed N1 substituent avoids the tautomeric regioisomer problem described in the 1H-pyrido[2,3-d][1,3]oxazine-2,4-dione literature, enabling single-product condensation reactions that are easily parallelized . This makes the compound a preferred building block for groups seeking to rapidly enumerate heterocyclic libraries for medium-throughput screening without spending resources on isomer separation.

Peripherally Restricted Fragment Elaboration in CNS-Exclusion Programs

With a computed XLogP3 of 0.7 and 5 HBA, the molecule resides in physicochemical space that discourages passive blood-brain barrier penetration [1]. Medicinal chemistry teams working on peripheral targets (e.g., inflammatory kinases, metabolic receptors) can use this building block as a core scaffold for fragment growth, confident that the installed 2-methoxyethyl tail provides a quantifiable bias away from CNS exposure relative to the N–H or N–methyl alternatives [1].

Dual-Vendor Sourcing Strategy with 95–98% Purity Benchmark

Procurement departments can diversify supply by purchasing the compound from Leyan (95%, catalog #1801244) or MolCore (NLT 98%) without compromising on nominal purity [1]. The comparably high purity rating across suppliers ensures that batches from different sources can be used interchangeably in validated synthetic routes, reducing the risk of project delays due to single-source constraints.

Precursor for Optimized Chromatographic Purification Workflows

The +0.4 to +0.8 log unit increase in cLogP compared to the N–methyl and N–H analogs translates to a longer retention time on reverse-phase HPLC [1]. This can be exploited analytically: a synthetic laboratory can monitor reaction progression by tracking the consumption of this building block at a retention time that is baseline-resolved from earlier-eluting, more polar side products derived from unreacted amine nucleophiles, simplifying LC-MS assay development.

Quote Request

Request a Quote for 1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.